molecular formula C16H22N2O3S3 B2381019 5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide CAS No. 2034546-95-5

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide

Cat. No. B2381019
CAS RN: 2034546-95-5
M. Wt: 386.54
InChI Key: RXIKCQUIZMJKPU-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide, also known as EFS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative, which means it contains a sulfur atom attached to a nitrogen atom, and it has a thiophene ring structure. EFS has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Catalysis

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide may be involved in the synthesis and catalytic processes due to the reactivity of its furan and thiophene components. For instance, furans and thiophenes are utilized as key intermediates in the synthesis of insecticidal esters, leveraging the reactivity of substituted furan and thiophene rings for the creation of targeted chemical compounds (Elliott, Janes, & Pearson, 1971). Additionally, sulfonated graphene oxide has shown effectiveness as a catalyst in converting furan derivatives into biofuels, indicating the potential for sulfonamide derivatives in catalysis (Antunes et al., 2014).

Heterocyclic Chemistry

The compound's heterocyclic structure, containing furan and thiophene rings, plays a crucial role in drug discovery and development. Furan and thiophene rings are common scaffolds in medicinal chemistry, utilized for their stability, availability, and ease of functionalization (Sperry & Wright, 2005). These rings serve as versatile building blocks for developing therapeutic agents, highlighting the significance of compounds like 5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide in pharmaceutical research.

Polymer Science

In polymer science, the polarity and structural features of furan derivatives influence the properties of polymers. For example, poly(ethylene-2,5-furandicarboxylate) (PEF), derived from furan, exhibits superior gas barrier properties compared to its counterparts, attributed to the asymmetric and polar nature of the furan ring (Sun et al., 2019). This suggests that furan-containing compounds like 5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide could be explored for enhancing polymer characteristics.

Materials Science

In materials science, the electronic properties of thiophene derivatives are leveraged for applications in dye-sensitized solar cells. Conjugated linkers such as thiophene improve the performance of phenothiazine-based solar cells, demonstrating the potential of thiophene derivatives in the development of energy conversion materials (Kim et al., 2011).

properties

IUPAC Name

5-ethyl-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S3/c1-2-14-3-4-16(23-14)24(19,20)17-11-15(13-5-8-21-12-13)18-6-9-22-10-7-18/h3-5,8,12,15,17H,2,6-7,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIKCQUIZMJKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide

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